3-(furan-2-ylmethyl)-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(furan-2-ylmethyl)-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H25N3O6S and its molecular weight is 519.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural similarities to "3-(furan-2-ylmethyl)-2-(((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one" have been synthesized and analyzed for their crystal structure and vibrational properties. These analyses are crucial for understanding the molecular conformation and intermolecular interactions, which are essential for their potential applications in medicinal chemistry and materials science (Sun et al., 2021).
Antitumor Activity
Several derivatives of quinazolinones have been designed, synthesized, and evaluated for their antitumor activity. Studies have shown that specific substitutions on the quinazolinone scaffold can lead to compounds with potent broad-spectrum antitumor activity, demonstrating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).
Antimicrobial Activity
The antimicrobial properties of new heterocyclic compounds synthesized from visnagenone or khellinone have been explored, showing promising results against bacteria and fungi. This suggests their potential use in developing new antimicrobial agents (Abu‐Hashem, 2018).
Anticancer Agents with in Vivo Activity
Compounds derived from quinazolin-4(3H)-one have been identified with potent antiproliferative activity and the ability to disrupt microtubule formation, indicating their potential as effective anticancer agents with in vivo activity (Suzuki et al., 2020).
Green Synthesis of Quinazolin-4(3H)-ones
Furan-2-carbaldehydes have been utilized as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This method represents an eco-friendly approach to synthesizing biologically active quinazolinones, highlighting the importance of sustainable practices in chemical synthesis (Yu et al., 2018).
properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c1-16-21(28-25(36-16)17-12-22(32-2)24(34-4)23(13-17)33-3)15-37-27-29-20-10-6-5-9-19(20)26(31)30(27)14-18-8-7-11-35-18/h5-13H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLPZPLNERRDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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